molecular formula C17H26N2O4 B4957905 1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid

1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid

Cat. No.: B4957905
M. Wt: 322.4 g/mol
InChI Key: GQRQCCITFOYWCQ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents, anti-parasitic drugs, and in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.C2H2O4/c1-13(2)17-10-8-16(9-11-17)12-15-6-4-14(3)5-7-15;3-1(4)2(5)6/h4-7,13H,8-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRQCCITFOYWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine typically involves the reaction of 4-methylbenzyl chloride with 4-propan-2-ylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential use as an anti-parasitic agent and in the treatment of central nervous system disorders.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone used in the synthesis of pharmaceuticals.

    1-(4-Methylphenyl)-1-propanone: Another aromatic ketone with similar chemical properties.

    4-Methylbenzyl chloride: A precursor in the synthesis of various piperazine derivatives.

Uniqueness

1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine is unique due to its specific structure, which combines a piperazine ring with a 4-methylphenyl group and a propan-2-yl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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